molecular formula C12H15N5O2 B5649229 8-(9H-purin-6-yl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 537667-05-3

8-(9H-purin-6-yl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No. B5649229
CAS RN: 537667-05-3
M. Wt: 261.28 g/mol
InChI Key: IGRHDVSKXGDLBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related spirocyclic compounds involves innovative methods such as the Mannich reaction, regioselectivity in epoxide ring-opening reactions, and reactions with propylene oxide. For instance, 1-(6,9-Dimethyl-1,4-dioxa-8-azaspiro[4,5]dec-8-ylmethyl)-1H-pyridin-2-one, a compound with growth-regulating activity, was prepared using the Mannich reaction, showcasing the synthetic versatility of spirocyclic compounds (Sharifkanov et al., 2001).

Molecular Structure Analysis

Molecular and crystal structure analyses are crucial for understanding the properties of spirocyclic compounds. For example, the structure of "(1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol Dihydrochloride" was elucidated using X-ray diffraction, revealing detailed molecular arrangements (Iusupov et al., 2022).

Chemical Reactions and Properties

Spirocyclic compounds participate in various chemical reactions, offering a wide range of applications. The synthesis of "8,10-Dimethyl-7,13-dioxa-10-azaspiro[5.7]tridecane" through the reaction of 4-methyl-1-oxa-4-azaspiro[4.5]decane with propylene oxide demonstrates the reactivity and potential of these compounds for further functionalization (Kukharev, 1995).

Physical Properties Analysis

The physical properties of spirocyclic compounds, such as solubility, melting points, and crystalline structure, are essential for their application in various fields. For instance, "8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA)" has been studied for its nonlinear optical properties and crystal growth, indicating its potential for use in optical devices (Kagawa et al., 1994).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other compounds, define the utility of spirocyclic compounds. The mass spectrometric analysis of "1,4-dioxa-8-azaspiro[4.5]decane" provides insight into its fragmentation patterns, contributing to the understanding of its chemical behavior (Solomons, 1982).

Mechanism of Action

Target of Action

The primary targets of the compound “8-(7H-purin-6-yl)-1,4-dioxa-8-azaspiro[4Similar compounds have been found to exhibit anticonvulsant activity . This suggests that the compound may interact with neuronal targets, potentially influencing ion channels or neurotransmitter systems.

Mode of Action

These interactions could potentially alter the function of the target proteins, leading to changes in cellular activity .

Biochemical Pathways

Given the anticonvulsant activity of similar compounds, it is possible that it may influence pathways related to neuronal excitability . This could include modulation of ion channels or neurotransmitter systems, leading to changes in neuronal firing patterns.

Result of Action

If it does indeed possess anticonvulsant activity, it could potentially reduce neuronal excitability and prevent the abnormal firing patterns associated with seizure activity .

Future Directions

The future directions for “8-(9H-purin-6-yl)-1,4-dioxa-8-azaspiro[4.5]decane” and similar compounds could involve further exploration of their potential therapeutic applications. For instance, derivatives of N-(1-(substituted-phenyl)ethyl)-9H-purin-6-amines have been found to modulate the activity of phosphoinositide 3-kinases (PI3Ks) and could be useful in the treatment of diseases related to the activity of PI3Ks, including inflammatory disorders, immune-based disorders, cancer, and other diseases .

properties

IUPAC Name

8-(7H-purin-6-yl)-1,4-dioxa-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2/c1-3-17(4-2-12(1)18-5-6-19-12)11-9-10(14-7-13-9)15-8-16-11/h7-8H,1-6H2,(H,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRHDVSKXGDLBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C3=NC=NC4=C3NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201234963
Record name 8-(9H-Purin-6-yl)-1,4-dioxa-8-azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201234963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(7H-purin-6-yl)-1,4-dioxa-8-azaspiro[4.5]decane

CAS RN

537667-05-3
Record name 8-(9H-Purin-6-yl)-1,4-dioxa-8-azaspiro[4.5]decane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=537667-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(9H-Purin-6-yl)-1,4-dioxa-8-azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201234963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.